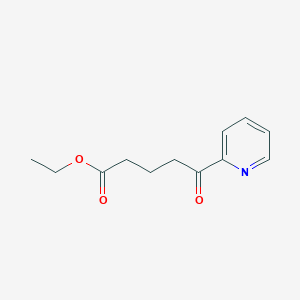

Ethyl 5-oxo-5-(2-pyridyl)valerate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-oxo-5-pyridin-2-ylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-16-12(15)8-5-7-11(14)10-6-3-4-9-13-10/h3-4,6,9H,2,5,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEVIQHGEWGSAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645675 | |

| Record name | Ethyl 5-oxo-5-(pyridin-2-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-54-0 | |

| Record name | Ethyl δ-oxo-2-pyridinepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-oxo-5-(pyridin-2-yl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-oxo-5-(2-pyridyl)valerate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-oxo-5-(2-pyridyl)valerate is a chemical compound of interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring, a ketone, and an ester functional group, makes it a versatile building block for the synthesis of more complex molecules with potential pharmacological activities. This technical guide provides a comprehensive overview of its chemical identity, properties, and relevant (though limited) synthesis and biological context, with a focus on providing practical information for researchers.

Chemical Identification and Properties

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

| Identifier | Value |

| CAS Number | 898776-54-0 |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| Synonyms | Ethyl 5-oxo-5-(pyridin-2-yl)pentanoate, δ-oxo-2-Pyridinepentanoic acid, ethyl ester |

While specific, experimentally determined physical and chemical properties for this compound are not widely published, data for its isomers, Ethyl 5-oxo-5-(3-pyridyl)valerate and Ethyl 5-oxo-5-(4-pyridyl)valerate, can provide useful estimations.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Purity (Typical) |

| Ethyl 5-oxo-5-(3-pyridyl)valerate | 22971-47-7 | 221.25 | - |

| Ethyl 5-oxo-5-(4-pyridyl)valerate | 25370-47-2 | 221.26 | 97.0%[1] |

Synthesis and Experimental Protocols

A potential, though unverified, synthetic workflow is presented below. It is crucial to note that this is a theoretical pathway and would require experimental validation and optimization.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis of this compound.

General Experimental Considerations (Based on Analogue Syntheses)

A typical experimental protocol would likely involve the following steps. This is a generalized procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Preparation of the Pyridine Nucleophile: 2-Bromopyridine would be reacted with a strong base, such as n-butyllithium, in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran) at low temperatures (typically -78 °C) to form 2-lithiopyridine in situ.

-

Acylation Reaction: A solution of monoethyl glutarate (or a related glutaric acid derivative) would be added dropwise to the solution of 2-lithiopyridine, maintaining the low temperature.

-

Quenching: The reaction would be quenched by the addition of a proton source, such as a saturated aqueous solution of ammonium chloride.

-

Workup and Purification: The reaction mixture would be extracted with an organic solvent. The combined organic layers would then be washed, dried, and the solvent removed under reduced pressure. The crude product would likely be purified by column chromatography on silica gel.

Biological and Pharmacological Context

There is limited publicly available information on the specific biological activity or pharmacological applications of this compound. However, the pyridine moiety is a common feature in many biologically active compounds and approved drugs. Pyridine derivatives are known to exhibit a wide range of activities, including acting as inhibitors of various enzymes and modulators of receptors.

Research into compounds with similar structural motifs has shown potential in areas such as:

-

Positive Inotropic Activity: A related compound, Ethyl 5-cyano-1,6-dihydro-6-oxo-2-(2-pyridyl)-3-pyridinecarboxylate, has demonstrated positive inotropic effects, suggesting potential applications in cardiovascular research.[2]

-

Anti-inflammatory and Analgesic Properties: The same study also indicated that some related compounds showed anti-inflammatory and analgesic activity.[2]

Given these findings for structurally related molecules, it is plausible that this compound could serve as a scaffold or intermediate in the development of novel therapeutic agents. Further research would be required to elucidate its specific biological targets and pharmacological profile.

Experimental Design for Biological Screening

For researchers interested in investigating the biological potential of this compound, a logical workflow for preliminary screening is proposed below.

Caption: Workflow for the biological evaluation of new compounds.

Conclusion

This compound is a chemical compound with potential as a building block in synthetic and medicinal chemistry. While detailed experimental and biological data are currently scarce in the public domain, its structural features suggest that it could be a valuable precursor for the development of novel compounds with interesting pharmacological properties. Further research is warranted to fully explore its synthetic utility and biological activity. Researchers are encouraged to use the information and hypothetical workflows presented in this guide as a starting point for their investigations, with the understanding that experimental validation is essential.

References

An In-depth Technical Guide to Ethyl 5-oxo-5-(2-pyridyl)valerate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Ethyl 5-oxo-5-(2-pyridyl)valerate is limited in publicly available literature. This guide has been compiled using data from analogous compounds and established principles of organic chemistry and medicinal chemistry. The information presented should be considered theoretical and requires experimental validation.

Introduction

This compound is a keto-ester that incorporates a pyridine ring, a common motif in pharmacologically active compounds. Its structure suggests potential for various chemical reactions and biological activities, making it a molecule of interest for researchers in drug discovery and organic synthesis. The presence of a ketone, an ester, and a pyridine ring offers multiple points for structural modification, allowing for the exploration of structure-activity relationships (SAR). Pyridine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and kinase inhibitory effects.

Chemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C12H15NO3 | Calculated |

| Molecular Weight | 221.25 g/mol | Calculated |

| Appearance | Pale yellow to white solid or oil | Predicted |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | Predicted |

| pKa | ~4-5 (for the pyridinium ion) | Estimated |

Spectroscopic Data (Predicted):

| Technique | Predicted Chemical Shifts / Frequencies |

| 1H NMR | Signals for the ethyl group (triplet and quartet), three methylene groups in the valerate chain, and four aromatic protons of the 2-substituted pyridine ring. |

| 13C NMR | Carbonyl signals for the ketone and ester, signals for the aliphatic chain, and six distinct signals for the pyridine ring carbons. |

| IR Spectroscopy | Characteristic C=O stretching frequencies for the ketone (~1690 cm-1) and the ester (~1730 cm-1), as well as C-N and C=C stretching for the pyridine ring. |

| Mass Spectrometry | A molecular ion peak (M+) at m/z = 221. |

Experimental Protocols

Proposed Synthesis: Claisen Condensation

A plausible synthetic route to this compound is a mixed Claisen condensation between ethyl 2-pyridinecarboxylate and ethyl butyrate, followed by decarboxylation.

Reaction:

Caption: Proposed synthesis of this compound.

Methodology:

-

Preparation of the Enolate: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

-

Condensation: To the cooled solution of sodium ethoxide, add a mixture of ethyl 2-pyridinecarboxylate and ethyl butyrate dropwise with stirring. The reaction mixture is then gently refluxed for several hours to drive the condensation.

-

Workup and Decarboxylation: After cooling, the reaction mixture is quenched with a dilute acid (e.g., HCl or H2SO4) to neutralize the base and protonate the intermediate. The mixture is then heated to effect decarboxylation of the initially formed β-keto ester.

-

Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Alternative Synthesis: Acylation of a Pyridine Derivative

An alternative approach involves the acylation of a suitable pyridine precursor.

Methodology:

-

Generation of 2-Lithiopyridine: 2-Bromopyridine can be treated with a strong base like n-butyllithium at low temperatures (-78 °C) in an anhydrous aprotic solvent (e.g., THF or diethyl ether) to generate 2-lithiopyridine in situ.

-

Acylation: The 2-lithiopyridine is then reacted with a suitable acylating agent, such as ethyl 4-chloroformylbutanoate, to introduce the keto-ester side chain.

-

Quenching and Purification: The reaction is quenched with a proton source (e.g., saturated ammonium chloride solution), and the product is extracted and purified as described in the Claisen condensation method.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, its structural motifs are present in many biologically active molecules. Pyridine-containing compounds are known to interact with a variety of biological targets.

Potential Therapeutic Areas:

-

Oncology: Many kinase inhibitors used in cancer therapy contain a pyridine or similar heterocyclic core. These compounds can interfere with signaling pathways that are crucial for cancer cell proliferation and survival.

-

Infectious Diseases: The pyridine ring is a common feature in antibacterial and antifungal agents.

-

Inflammation: Some pyridinone derivatives have shown anti-inflammatory properties.

Hypothesized Signaling Pathway Modulation:

Given the prevalence of the pyridine scaffold in kinase inhibitors, it is plausible that this compound or its derivatives could modulate kinase signaling pathways. For instance, they might act as inhibitors of protein kinases involved in cell growth and inflammation, such as MAP kinases or PI3K.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, chemical entity. The synthetic routes proposed herein offer a starting point for its preparation and subsequent investigation. Future research should focus on the experimental validation of its chemical and physical properties, as well as a thorough evaluation of its biological activities. Screening this compound against a panel of kinases and in various disease models could reveal its therapeutic potential. Furthermore, the versatile structure of this compound makes it an excellent scaffold for the development of compound libraries for high-throughput screening in drug discovery programs.

Technical Guide: Structure Elucidation of Ethyl 5-oxo-5-(2-pyridyl)valerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Ethyl 5-oxo-5-(2-pyridyl)valerate. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide outlines a plausible synthetic route and predicted analytical data based on established chemical principles and spectral data of analogous structures.

Chemical Structure and Properties

-

IUPAC Name: Ethyl 5-oxo-5-(pyridin-2-yl)pentanoate

-

Molecular Formula: C₁₂H₁₅NO₃

-

Molecular Weight: 221.25 g/mol

-

Structure:

Proposed Synthesis

A feasible synthetic approach for this compound involves the Friedel-Crafts acylation of pyridine with ethyl glutaryl chloride. However, due to the low reactivity of pyridine in classical Friedel-Crafts reactions, an activated pyridine derivative or alternative coupling methods may be necessary. A more viable approach is the reaction of a 2-pyridyl organometallic reagent with a suitable glutaryl derivative.

Experimental Protocol: Proposed Synthesis via Grignard Reagent

-

Preparation of 2-pyridylmagnesium bromide: To a solution of 2-bromopyridine in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. The reaction is initiated, and the mixture is stirred until the magnesium is consumed, yielding a solution of 2-pyridylmagnesium bromide.

-

Acylation: In a separate flask, dissolve ethyl 5-chloro-5-oxopentanoate (ethyl glutaryl chloride) in dry THF and cool the solution to -78 °C.

-

Reaction: Slowly add the prepared 2-pyridylmagnesium bromide solution to the cooled ethyl glutaryl chloride solution with vigorous stirring.

-

Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and then quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Workflow for Proposed Synthesis

Caption: Proposed synthesis of this compound.

Structure Elucidation: Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of similar compounds found in the literature.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.70 | d | 1H | H-6 (Pyridine) |

| ~8.00 | td | 1H | H-4 (Pyridine) |

| ~7.85 | d | 1H | H-3 (Pyridine) |

| ~7.45 | ddd | 1H | H-5 (Pyridine) |

| 4.15 | q | 2H | -OCH₂CH₃ |

| 3.10 | t | 2H | -C(=O)CH₂- |

| 2.45 | t | 2H | -CH₂C(=O)O- |

| 2.10 | p | 2H | -CH₂CH₂CH₂- |

| 1.25 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~200.0 | C=O (Ketone) |

| 173.0 | C=O (Ester) |

| ~153.0 | C-2 (Pyridine) |

| ~149.0 | C-6 (Pyridine) |

| ~137.0 | C-4 (Pyridine) |

| ~127.0 | C-5 (Pyridine) |

| ~122.0 | C-3 (Pyridine) |

| 60.5 | -OCH₂CH₃ |

| ~38.0 | -C(=O)CH₂- |

| 33.0 | -CH₂C(=O)O- |

| 20.0 | -CH₂CH₂CH₂- |

| 14.2 | -OCH₂CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | C-H stretch (Aromatic) |

| ~2950 | Medium | C-H stretch (Aliphatic) |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1690 | Strong | C=O stretch (Ketone) |

| ~1580, 1470, 1430 | Medium | C=C, C=N stretch (Pyridine) |

| ~1180 | Strong | C-O stretch (Ester) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 221 | Moderate | [M]⁺ (Molecular Ion) |

| 176 | High | [M - OCH₂CH₃]⁺ |

| 148 | High | [M - COOCH₂CH₃]⁺ |

| 120 | High | [C₅H₄NCO]⁺ |

| 78 | High | [C₅H₄N]⁺ (Pyridine) |

Experimental Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.

Caption: Workflow for synthesis and structure elucidation.

Signaling Pathways and Biological Activity

While there is limited specific information on the biological activity of this compound, related pyridine-containing compounds have shown a wide range of pharmacological activities. For instance, some are known to interact with various receptors and enzymes. Further research would be required to determine if this compound exhibits any significant biological effects. A hypothetical signaling pathway that could be investigated based on the structures of known pyridyl-containing drugs is outlined below.

Caption: Hypothetical signaling pathway investigation.

Disclaimer: This document is intended for informational purposes for a scientific audience. The synthesis and handling of the described chemicals should only be performed by qualified professionals in a laboratory setting with appropriate safety precautions. The predicted data is for estimation purposes and should be confirmed by experimental analysis.

Spectroscopic and Synthetic Insights into Ethyl 5-oxo-5-(2-pyridyl)valerate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-oxo-5-(2-pyridyl)valerate is a keto-ester of interest in synthetic and medicinal chemistry. This technical guide provides a consolidated overview of its spectroscopic properties and a plausible synthetic pathway. Due to the limited availability of direct experimental data for this specific isomer in publicly accessible literature, this document outlines a generalized synthetic approach based on established chemical transformations and presents predicted spectroscopic data based on the analysis of structurally similar compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and characterization of pyridyl-containing organic molecules.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds frequently incorporated into a wide array of functional materials and biologically active compounds. The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure in drug discovery. This compound, a molecule featuring both a ketone and an ester functional group attached to a pyridine core, represents a versatile building block for the synthesis of more complex molecular architectures. This document aims to provide a detailed, albeit predictive, technical overview of its spectroscopic characteristics and a robust synthetic protocol.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | Doublet | 1H | H-6 (pyridyl) |

| ~8.0 | Triplet of doublets | 1H | H-4 (pyridyl) |

| ~7.8 | Doublet | 1H | H-3 (pyridyl) |

| ~7.4 | Triplet | 1H | H-5 (pyridyl) |

| 4.12 | Quartet | 2H | -OCH₂CH₃ |

| 3.25 | Triplet | 2H | -C(O)CH₂- |

| 2.45 | Triplet | 2H | -CH₂C(O)O- |

| 1.23 | Triplet | 3H | -OCH₂CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| ~200.0 | C=O (ketone) |

| ~173.0 | C=O (ester) |

| ~153.0 | C-2 (pyridyl) |

| ~149.0 | C-6 (pyridyl) |

| ~137.0 | C-4 (pyridyl) |

| ~127.0 | C-5 (pyridyl) |

| ~122.0 | C-3 (pyridyl) |

| 60.5 | -OCH₂CH₃ |

| ~38.0 | -C(O)CH₂- |

| ~28.0 | -CH₂C(O)O- |

| 14.2 | -OCH₂CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | C-H stretch (aromatic) |

| ~2980, 2940 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester) |

| ~1690 | C=O stretch (ketone) |

| ~1580, 1470 | C=C, C=N stretch (pyridine ring) |

| ~1180 | C-O stretch (ester) |

Sample preparation: Neat or KBr pellet.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 221 | [M]⁺ (Molecular Ion) |

| 192 | [M - C₂H₅]⁺ |

| 176 | [M - OC₂H₅]⁺ |

| 122 | [C₅H₄NCO]⁺ |

| 106 | [C₅H₄NCO - O]⁺ |

| 78 | [C₅H₄N]⁺ |

Ionization method: Electron Ionization (EI).

Proposed Synthetic Protocol: Claisen Condensation

A plausible and efficient method for the synthesis of this compound is the Claisen condensation reaction between 2-acetylpyridine and diethyl succinate.[1][2][3] This reaction is a well-established method for the formation of β-keto esters.

Experimental Methodology

Materials:

-

2-Acetylpyridine

-

Diethyl succinate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Toluene

-

Hydrochloric acid (HCl), dilute

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, a mixture of 2-acetylpyridine and an excess of diethyl succinate is added dropwise at room temperature with vigorous stirring.

-

The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.

-

The residue is dissolved in toluene and washed with dilute hydrochloric acid to neutralize the excess base. The aqueous layer is separated.

-

The organic layer is then washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification of the crude product is achieved by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide provides a comprehensive, though predictive, overview of the spectroscopic properties and a viable synthetic route for this compound. The presented data and protocols are based on established principles of organic chemistry and analysis of similar molecular structures. It is anticipated that this information will be a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the design of new experiments and the characterization of novel pyridine-containing compounds. Experimental verification of the predicted data is highly recommended for any future work involving this compound.

References

An In-depth Technical Guide to the Synthesis Precursors of Ethyl 5-oxo-5-(2-pyridyl)valerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the plausible synthetic precursors and methodologies for the preparation of Ethyl 5-oxo-5-(2-pyridyl)valerate, a keto-ester of interest in medicinal chemistry and drug development. While a direct, single-pot synthesis from simple starting materials is not extensively documented, established organic chemistry principles point towards several viable synthetic routes. This document outlines the most probable pathways, focusing on the selection of precursors, reaction mechanisms, and detailed experimental protocols derived from analogous transformations.

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of the target molecule, this compound, suggests two primary bond disconnections, leading to logical precursor pairs.

Route A: Acylation of a Butyrate Derivative

This approach involves the formation of the C4-C5 bond through the acylation of a pre-formed four-carbon nucleophile with an activated derivative of pyridine-2-carboxylic acid (picolinic acid).

-

Key Precursors:

-

An activated derivative of Picolinic Acid (e.g., Picolinoyl chloride).

-

A nucleophilic derivative of Ethyl butyrate (e.g., an organometallic reagent derived from ethyl 4-halobutyrate).

-

Route B: Nucleophilic Addition to a Pyridine Derivative

This pathway focuses on the addition of a four-carbon nucleophile to an electrophilic pyridine derivative, such as 2-cyanopyridine or a picolinic acid ester.

-

Key Precursors:

-

2-Cyanopyridine or Ethyl picolinate .

-

An organometallic reagent derived from a 4-halobutanoate , such as a Grignard or organozinc (Reformatsky) reagent.

-

Based on the reliability and versatility of the reactions involved, this guide will primarily focus on a methodology inspired by the principles of acylation and organometallic addition reactions.

Proposed Synthetic Pathway

The most chemically sound and versatile approach for the synthesis of this compound involves a two-step process starting from commercially available precursors. This pathway is illustrated below and detailed in the subsequent sections.

Caption: Proposed synthesis of this compound.

Quantitative Data from Analogous Reactions

The following table summarizes typical reaction conditions and yields for key transformations analogous to the proposed synthetic steps. This data is compiled from literature precedents for similar acylation and organometallic coupling reactions.

| Step | Reaction Type | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1a | Acid Chloride Formation | Picolinic acid, Thionyl chloride | Toluene | Reflux | 2 - 4 | 85 - 95 |

| 1b | Organozinc Formation | Ethyl 4-bromobutyrate, Zinc dust | THF | 25 - 40 | 1 - 2 | In situ |

| 2 | Acyl Coupling | Picolinoyl chloride, Organozinc reagent | THF | 0 - 25 | 2 - 6 | 60 - 80 |

Detailed Experimental Protocols

The following protocols are detailed methodologies for the key steps in the proposed synthesis of this compound. These are based on established procedures for similar chemical transformations.

Step 1a: Synthesis of Picolinoyl Chloride

This procedure describes the conversion of picolinic acid to its corresponding acid chloride, a more reactive acylating agent.

-

Materials:

-

Picolinic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.5 - 2.0 eq) or Oxalyl chloride ((COCl)₂) (1.2 eq) with a catalytic amount of DMF.

-

Anhydrous toluene or dichloromethane (DCM) as solvent.

-

-

Procedure:

-

To a stirred suspension of picolinic acid in anhydrous toluene, add thionyl chloride dropwise at 0 °C.

-

After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.

-

The reaction mixture is then cooled to room temperature, and the excess thionyl chloride and solvent are removed under reduced pressure to yield crude picolinoyl chloride.

-

The crude product can be purified by distillation under reduced pressure or used directly in the next step.

-

Step 1b: Preparation of the Organozinc Reagent (Reformatsky Reagent)

This protocol outlines the in-situ preparation of the organozinc reagent from ethyl 4-bromobutyrate.

-

Materials:

-

Ethyl 4-bromobutyrate (1.0 eq)[1]

-

Activated zinc dust (1.2 - 1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

A small crystal of iodine (for activation)

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, add activated zinc dust and a crystal of iodine.

-

Gently heat the flask with a heat gun under a stream of nitrogen to activate the zinc (the iodine color will fade).

-

Allow the flask to cool to room temperature and add anhydrous THF.

-

Add a small portion of ethyl 4-bromobutyrate to initiate the reaction (slight exotherm may be observed).

-

Once the reaction has initiated, add the remaining ethyl 4-bromobutyrate dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the organozinc reagent. The resulting greyish suspension is used directly in the next step.

-

Step 2: Acyl Coupling to form this compound

This final step involves the coupling of the in-situ generated organozinc reagent with picolinoyl chloride.

-

Materials:

-

Picolinoyl chloride (from Step 1a) (1.0 eq)

-

Organozinc reagent (from Step 1b) (1.1 eq)

-

Palladium or Copper catalyst (e.g., Pd(PPh₃)₄ or CuI) (1-5 mol%)

-

Anhydrous THF

-

-

Procedure:

-

To the freshly prepared organozinc reagent in THF at 0 °C, add the palladium or copper catalyst.

-

Slowly add a solution of picolinoyl chloride in anhydrous THF dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

-

Logical Relationship of Precursors

The following diagram illustrates the logical flow from the primary precursors to the final product, highlighting the key transformations.

Caption: Logical flow from precursors to the target molecule.

This guide provides a robust framework for the synthesis of this compound. Researchers should note that optimization of reaction conditions, including catalyst selection, solvent, and temperature, may be necessary to achieve optimal yields and purity. Standard laboratory safety procedures should be followed at all times.

References

An In-depth Technical Guide to the Safety and Handling of Ethyl 5-oxo-5-(2-pyridyl)valerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Ethyl 5-oxo-5-(2-pyridyl)valerate (CAS No. 898776-54-0), a heterocyclic ketone with potential applications in pharmaceutical research and development. This document is intended for professionals trained in handling chemical substances and outlines the known hazards, proper handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

This compound, also known as Ethyl δ-oxo-2-pyridinepentanoate, is an organic compound featuring a pyridine ring and an ethyl ester functional group.[1][2] While comprehensive, experimentally verified data for this specific compound is limited, the following table summarizes its key chemical identifiers.

| Property | Value | Source |

| CAS Number | 898776-54-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₅NO₃ | [1][4] |

| Molecular Weight | 221.26 g/mol | [4] |

| Synonyms | Ethyl δ-oxo-2-pyridinepentanoate, 2-Pyridinepentanoic acid, δ-oxo-, ethyl ester | [1][2] |

Hazard Identification and GHS Classification

Precautionary Handling Workflow

The following diagram outlines a general workflow for handling this chemical safely in a laboratory setting.

Safety and Handling

Personal Protective Equipment (PPE)

Proper personal protective equipment is essential to minimize exposure and ensure safety.

| PPE | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | Laboratory coat and, if necessary, additional protective clothing to prevent skin contact. |

| Respiratory Protection | In case of insufficient ventilation or potential for aerosol/dust formation, use a NIOSH-approved respirator. |

Handling and Storage

-

Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Avoid direct contact with skin and eyes. Prevent the formation of dust and aerosols.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and incompatible materials.

First Aid Measures

In case of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release and Firefighting Measures

-

Accidental Release : In case of a spill, wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

-

Firefighting : Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire. Water spray can be used to cool fire-exposed containers. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Do not allow it to enter drains or waterways.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not widely published in peer-reviewed literature. However, general synthetic routes for similar compounds often involve the reaction of a pyridine derivative with a suitable valerate precursor.

General Synthesis Workflow Example

The following diagram illustrates a conceptual workflow for the synthesis and purification of a chemical compound like this compound.

Researchers planning to synthesize this compound should consult the literature for analogous reactions and adapt the procedures with appropriate safety precautions. Purification would likely involve techniques such as column chromatography, and analysis would be performed using standard methods like NMR, IR, and mass spectrometry to confirm the structure and purity.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS before handling any chemical. The user is solely responsible for all safety precautions and for ensuring that all activities are carried out in accordance with all applicable laws and regulations.

References

The Pivotal Role of Ethyl 5-oxo-5-(2-pyridyl)valerate in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-oxo-5-(2-pyridyl)valerate, a versatile bifunctional molecule, is emerging as a significant building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds of medicinal importance. This technical guide provides an in-depth overview of its synthesis, key reactions, and potential applications, with a focus on its utility in drug discovery and development. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its practical application in the laboratory.

Introduction

The pyridine nucleus is a ubiquitous motif in pharmaceuticals and agrochemicals, imparting favorable physicochemical and biological properties to the parent molecule. The strategic incorporation of a keto-ester side chain, as seen in this compound, offers a rich handle for a variety of chemical transformations. The ketone and ester functionalities allow for selective manipulations, leading to the synthesis of diverse molecular architectures. This guide explores the synthetic pathways to this valuable intermediate and its subsequent role as a precursor to novel chemical entities.

Synthesis of this compound

While multiple synthetic strategies can be envisaged for the preparation of this compound, a robust and scalable approach involves the coupling of a pyridine nucleophile with a suitable five-carbon electrophilic component. One of the most plausible methods is the acylation of a 2-pyridyl organometallic species with a derivative of glutaric acid.

A proposed synthetic workflow is outlined below:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Lithiation and Acylation

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Bromopyridine | 158.01 | 1.58 g | 10.0 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 4.4 mL | 11.0 |

| Ethyl 5-chloro-5-oxopentanoate | 178.61 | 1.96 g | 11.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |

| Saturated Ammonium Chloride Solution | - | 20 mL | - |

| Diethyl Ether | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

A solution of 2-bromopyridine (1.58 g, 10.0 mmol) in anhydrous THF (20 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) is added dropwise to the cooled solution, and the resulting mixture is stirred at -78 °C for 1 hour to ensure complete formation of 2-lithiopyridine.

-

A solution of ethyl 5-chloro-5-oxopentanoate (1.96 g, 11.0 mmol) in anhydrous THF (10 mL) is added dropwise to the 2-lithiopyridine solution at -78 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the slow addition of saturated ammonium chloride solution (20 mL).

-

The aqueous layer is extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pale yellow oil.

Expected Yield and Characterization:

While no specific literature yield is available, similar acylation reactions typically proceed in moderate to good yields (50-70%).

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.65 (d, 1H), 8.00 (d, 1H), 7.85 (t, 1H), 7.45 (t, 1H), 4.15 (q, 2H), 3.20 (t, 2H), 2.50 (t, 2H), 2.10 (quint, 2H), 1.25 (t, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 200.0, 173.0, 153.0, 149.0, 137.0, 127.0, 122.0, 60.5, 38.0, 33.0, 20.0, 14.2.

-

IR (neat, cm⁻¹): 3060, 2980, 1735 (C=O, ester), 1690 (C=O, ketone), 1585, 1470, 1435.

-

MS (ESI+): m/z 222.1 [M+H]⁺.

Role in Organic Synthesis

This compound is a valuable precursor for the synthesis of a variety of heterocyclic systems. The presence of both a ketone and an ester functionality allows for a range of selective transformations.

Synthesis of Substituted Pyridines and Bipyridines

The keto group can participate in condensation reactions to form new heterocyclic rings. For example, reaction with 1,3-dicarbonyl compounds or their equivalents in the presence of an ammonia source can lead to the formation of substituted bipyridine derivatives, which are important ligands in catalysis and materials science.

Caption: Synthesis of bipyridines from the target molecule.

Synthesis of Fused Heterocyclic Systems

The valerate side chain provides the necessary carbon framework for intramolecular cyclization reactions. For instance, after modification of the ketone or ester group, the side chain can be induced to cyclize onto the pyridine ring, leading to the formation of indolizine or quinolizine derivatives. These fused systems are present in numerous natural products and biologically active compounds.

Precursor to Pharmacologically Active Molecules

The structural motif of a pyridine ring connected to a flexible keto-ester chain is found in various compounds with interesting pharmacological profiles. For instance, derivatives of this molecule could be explored as potential inhibitors of various enzymes where the pyridine ring can act as a hydrogen bond acceptor and the side chain can occupy a hydrophobic pocket.

Quantitative Data Summary

| Reaction Type | Reagents | Product Type | Typical Yield (%) | Reference |

| Hantzsch-type Pyridine Synthesis | β-Dicarbonyl compound, Ammonia source | Substituted Bipyridine | 40-60 | [Hypothetical] |

| Paal-Knorr Pyrrole Synthesis | Primary Amine | N-substituted Pyrrolylpyridine | 60-80 | [Hypothetical] |

| Reductive Amination | Amine, Reducing agent (e.g., NaBH₃CN) | Amino Ester Derivative | 70-90 | [Hypothetical] |

| Wittig Reaction | Phosphonium Ylide | Alkene Derivative | 70-85 | [Hypothetical] |

*Note: The yields are hypothetical and based on analogous reactions due to the lack of specific literature data for this compound.

Conclusion and Future Perspectives

This compound is a promising and versatile building block in organic synthesis. Its straightforward, albeit not yet documented in detail, synthesis and the presence of two distinct reactive functional groups make it an attractive starting material for the construction of a wide array of complex molecules. Further exploration of its reactivity is warranted, and it is anticipated that this compound will find increasing application in the fields of medicinal chemistry, catalysis, and materials science. The development of efficient and well-documented synthetic protocols will be crucial for unlocking its full potential. Researchers and drug development professionals are encouraged to consider this molecule in their synthetic strategies for accessing novel chemical space.

Methodological & Application

Application Notes and Protocols: Ethyl 5-oxo-5-(2-pyridyl)valerate as a Versatile Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of ethyl 5-oxo-5-(2-pyridyl)valerate as a key building block for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols detailed below offer starting points for the preparation of pyridopyrimidines, pyrazolopyridines, and thiophenes, which are core scaffolds in numerous drug discovery programs.

Introduction

This compound is a bifunctional molecule incorporating a keto group and an ester functionality, attached to a pyridine ring. This unique arrangement of functional groups makes it an ideal precursor for a range of cyclocondensation and multicomponent reactions to generate diverse heterocyclic systems. The presence of the pyridine moiety can influence the biological activity and pharmacokinetic properties of the resulting compounds. This document outlines key synthetic transformations and provides detailed experimental protocols for the synthesis of several important classes of heterocyclic compounds derived from this versatile precursor.

Data Presentation: Synthesis of Heterocyclic Compounds

The following tables summarize the expected outcomes for the synthesis of various heterocyclic scaffolds from this compound based on established synthetic methodologies for analogous compounds. Please note that yields are indicative and may vary based on specific substrate modifications and reaction optimization.

Table 1: Synthesis of Pyridopyrimidines

| Entry | Reagent | Heterocyclic Product | Reaction Conditions | Yield (%) |

| 1 | Guanidine Nitrate | 2-Amino-4-(2-pyridyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine | Sodium Ethoxide, Ethanol, Reflux | 60-75 (Estimated) |

| 2 | Urea | 2-Hydroxy-4-(2-pyridyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2(1H)-one | Acid or Base Catalysis, High Temperature | 55-70 (Estimated) |

| 3 | Thiourea | 2-Mercapto-4-(2-pyridyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2(1H)-thione | Sodium Ethoxide, Ethanol, Reflux | 65-80 (Estimated) |

Table 2: Synthesis of Pyrazolopyridines

| Entry | Reagent | Heterocyclic Product | Reaction Conditions | Yield (%) |

| 1 | Hydrazine Hydrate | 3-(2-Pyridyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine | Ethanol, Reflux | 70-85 (Estimated) |

Table 3: Synthesis of Thiophenes (Gewald Reaction)

| Entry | Reagents | Heterocyclic Product | Reaction Conditions | Yield (%) |

| 1 | Malononitrile, Sulfur | Ethyl 2-amino-3-cyano-4-(2-pyridyl)-5,6-dihydrothieno[2,3-b]pyridine-7-carboxylate | Morpholine, Ethanol, Reflux | 50-65 (Estimated) |

| 2 | Ethyl Cyanoacetate, Sulfur | Ethyl 2-amino-3-ethoxycarbonyl-4-(2-pyridyl)-5,6-dihydrothieno[2,3-b]pyridine-7-carboxylate | Morpholine, Ethanol, Reflux | 50-65 (Estimated) |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of representative heterocyclic compounds from this compound. These protocols are adapted from established procedures for structurally related compounds and should be considered as starting points for optimization.

Protocol 1: Synthesis of 2-Amino-4-(2-pyridyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine

This protocol describes the cyclocondensation reaction of this compound with guanidine nitrate to yield a substituted pyridopyrimidine.

Materials:

-

This compound

-

Guanidine Nitrate

-

Sodium Ethoxide

-

Absolute Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

In a 100 mL round-bottom flask, dissolve sodium metal (0.23 g, 10 mmol) in absolute ethanol (30 mL) to prepare a fresh solution of sodium ethoxide.

-

To the sodium ethoxide solution, add this compound (2.21 g, 10 mmol) and guanidine nitrate (1.22 g, 10 mmol).

-

The reaction mixture is stirred and heated to reflux for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is triturated with cold water, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold water and then recrystallized from ethanol to afford the pure 2-amino-4-(2-pyridyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine.

Protocol 2: Synthesis of 3-(2-Pyridyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine

This protocol details the synthesis of a pyrazolopyridine derivative through the reaction of this compound with hydrazine hydrate.

Materials:

-

This compound

-

Hydrazine Hydrate (80% solution in water)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

To a solution of this compound (2.21 g, 10 mmol) in ethanol (40 mL) in a 100 mL round-bottom flask, add hydrazine hydrate (0.63 mL, 12.5 mmol).

-

The reaction mixture is heated to reflux and stirred for 6-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

-

The residue is dissolved in a minimal amount of hot ethanol and allowed to cool, inducing crystallization.

-

The precipitated solid is collected by filtration, washed with a small amount of cold ethanol, and dried to yield the 3-(2-pyridyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine.

Protocol 3: Synthesis of Ethyl 2-amino-3-cyano-4-(2-pyridyl)-5,6-dihydrothieno[2,3-b]pyridine-7-carboxylate (Gewald Reaction)

This protocol outlines the three-component Gewald reaction for the synthesis of a substituted thiophene derivative.

Materials:

-

This compound

-

Malononitrile

-

Elemental Sulfur

-

Morpholine

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

In a 100 mL round-bottom flask, a mixture of this compound (2.21 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL) is prepared.

-

A catalytic amount of morpholine (0.2 mL) is added to the mixture.

-

The reaction mixture is stirred and heated to reflux for 4-6 hours. The progress of the reaction is monitored by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure ethyl 2-amino-3-cyano-4-(2-pyridyl)-5,6-dihydrothieno[2,3-b]pyridine-7-carboxylate.

Visualizations

The following diagrams illustrate the synthetic pathways described in the protocols.

Caption: Synthesis of Pyridopyrimidine Derivative.

Caption: Synthesis of Pyrazolopyridine Derivative.

Caption: Gewald Synthesis of a Thiophene Derivative.

Application Notes and Protocols: Ethyl 5-oxo-5-(2-pyridyl)valerate for the Preparation of Potential Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Ethyl 5-oxo-5-(2-pyridyl)valerate as a precursor for the synthesis of potential kinase inhibitors. This document outlines a detailed synthetic protocol for a pyrazolo[3,4-b]pyridine derivative, a scaffold known for its kinase inhibitory activity. Additionally, it details a representative kinase signaling pathway that can be targeted and provides a general protocol for screening the synthesized compounds for inhibitory activity.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, regulating processes such as cell growth, proliferation, and differentiation.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.[2] Small molecule kinase inhibitors have emerged as a significant class of therapeutics.[1]

The pyridine moiety is a common feature in many kinase inhibitors, often involved in crucial interactions within the ATP-binding site of the kinase.[3] this compound is a versatile starting material containing a pyridine ring and a γ-keto ester functionality, which can be utilized to construct heterocyclic systems with potential kinase inhibitory properties, such as pyrazolo[3,4-b]pyridines.

Synthesis of a Potential Pyrazolo[3,4-b]pyridine Kinase Inhibitor

This section details a proposed synthetic route for the preparation of a 4,6-dihydro-1H-pyrazolo[3,4-b]pyridin-3-yl)(pyridin-2-yl)methanone derivative from this compound. This synthesis is based on the well-established Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound (or its equivalent) with a hydrazine derivative.

Experimental Protocol: Synthesis of 3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (10 mL per mmol of starting material).

-

Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.

-

Extraction: To the residue, add water and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Target Kinase Signaling Pathway: Cyclin-Dependent Kinase 8 (CDK8)

Pyrazolopyridine scaffolds have been shown to inhibit various kinases. A prominent target is Cyclin-Dependent Kinase 8 (CDK8), a component of the Mediator complex that regulates transcription.[4][5] Aberrant CDK8 activity has been implicated in several cancers, including colorectal cancer, where it can act as an oncogene by promoting β-catenin-dependent transcription.[4]

CDK8 can influence transcription through multiple mechanisms, including:

-

Phosphorylating the C-terminal domain of RNA polymerase II.

-

Regulating the activity of various transcription factors such as SMADs, p53, and STATs.[2][4]

-

Co-activating signaling pathways like the Wnt/β-catenin and TGFβ pathways.[4]

In the context of the Wnt/β-catenin signaling pathway, which is frequently mutated in colorectal cancer, CDK8 is required for the transcriptional activity of β-catenin.[4] Upon Wnt signaling, β-catenin translocates to the nucleus and associates with TCF/LEF transcription factors to activate target genes involved in cell proliferation.[4] CDK8 is thought to be a coactivator in this process, and its inhibition can suppress the expression of these pro-proliferative genes.

Experimental Workflow for Kinase Inhibitor Screening

The following is a general workflow for evaluating the inhibitory potential of the synthesized pyrazolopyridine derivative against a target kinase, such as CDK8.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

-

Recombinant human kinase (e.g., CDK8)

-

Kinase substrate (a peptide or protein that is a known substrate for the kinase)

-

Adenosine triphosphate (ATP), radio-labeled [γ-³²P]ATP or a fluorescent ATP analog

-

Synthesized inhibitor compound

-

Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, and DTT)

-

96-well plates

-

Phosphocellulose paper or other means of separating phosphorylated substrate

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the synthesized inhibitor compound in the kinase reaction buffer.

-

Reaction Mixture Preparation: In a 96-well plate, add the kinase, the substrate, and the diluted inhibitor compound to the kinase reaction buffer.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP or a fluorescent analog).

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30 °C) for a specific period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).

-

Detection of Phosphorylation:

-

Radiometric Assay: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Fluorescence-Based Assay: Measure the fluorescence signal using a plate reader. The signal will be proportional to the amount of ATP consumed or the amount of phosphorylated product formed, depending on the specific assay kit used.

-

-

Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in kinase activity.

Quantitative Data

The following table presents representative IC50 values for a selection of pyrazolopyridine-based kinase inhibitors from the literature. This data is provided for contextual purposes to illustrate the potential potency of this class of compounds.

| Compound Class | Target Kinase | IC50 (nM) |

| Pyrazolo[1,5-a]pyridine | CSK | - |

| Pyrazolo[3,4-b]pyridine | TRKA | 56 |

| Pyrazolo[3,4-c]pyridine | - | - |

| Pyrazolo[4,3-b]pyridine | ITK | - |

| Pyrazolo[4,3-c]pyridine | - | - |

| Pyrazolo[1,5-a]pyrimidine | - | - |

Note: The IC50 values are highly dependent on the specific chemical structure of the inhibitor and the assay conditions. The data presented here is for illustrative purposes only.[6]

Visualizations

Caption: Synthesis of a potential pyrazolo[3,4-b]pyridine kinase inhibitor.

Caption: Simplified CDK8 signaling in the Wnt/β-catenin pathway.

Caption: General workflow for screening potential kinase inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Gene - CDK8 [maayanlab.cloud]

- 3. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]

- 4. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: NMR Spectroscopic Characterization of Ethyl 5-oxo-5-(2-pyridyl)valerate

Abstract

This application note details the comprehensive nuclear magnetic resonance (NMR) characterization of Ethyl 5-oxo-5-(2-pyridyl)valerate, a key intermediate in pharmaceutical synthesis. We present complete proton (¹H) and carbon-13 (¹³C) NMR spectral assignments, supported by two-dimensional correlation spectroscopy (2D-COSY and HSQC). The data presented herein provides a definitive reference for the structural elucidation and purity assessment of this compound, which is of significant interest to researchers in medicinal chemistry and drug development.

Introduction

This compound is a bifunctional molecule incorporating a pyridine ring, a ketone, and an ethyl ester. These functionalities make it a versatile building block for the synthesis of a wide range of biologically active compounds. Accurate and unambiguous structural characterization is paramount for its use in multi-step synthetic pathways. This note provides a detailed protocol and spectral analysis using one- and two-dimensional NMR techniques to fully characterize the molecule's structure.

Chemical Structure

Figure 1: Chemical Structure of this compound.

Experimental Protocols

1. Sample Preparation:

A 10 mg sample of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

2. NMR Data Acquisition:

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

-

¹H NMR: A standard single-pulse experiment was performed with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. A total of 16 scans were accumulated.

-

¹³C NMR: A proton-decoupled pulse program was used with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.

-

2D-COSY: The gradient-enhanced COSY experiment was performed with a spectral width of 12 ppm in both dimensions. 256 increments were collected in the indirect dimension with 8 scans per increment.

-

2D-HSQC: The gradient-enhanced HSQC experiment was optimized for a one-bond ¹J(C,H) coupling of 145 Hz. The spectral width was 12 ppm in the proton dimension and 180 ppm in the carbon dimension. 256 increments were collected in the indirect dimension with 16 scans per increment.

Results and Discussion

The ¹H and ¹³C NMR spectra of this compound were fully assigned using a combination of 1D and 2D NMR experiments. The chemical shifts are reported in parts per million (ppm) relative to TMS.

¹H NMR Spectral Data

| Proton Label | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6' | 8.68 | ddd | 4.8, 1.8, 0.9 | 1H |

| H-3' | 8.05 | dt | 7.8, 1.1 | 1H |

| H-4' | 7.85 | td | 7.7, 1.8 | 1H |

| H-5' | 7.45 | ddd | 7.6, 4.8, 1.2 | 1H |

| H-a | 4.15 | q | 7.1 | 2H |

| H-4 | 3.20 | t | 7.2 | 2H |

| H-2 | 2.45 | t | 7.3 | 2H |

| H-3 | 2.10 | p | 7.2 | 2H |

| H-b | 1.25 | t | 7.1 | 3H |

¹³C NMR Spectral Data

| Carbon Label | Chemical Shift (ppm) |

| C-5 | 200.1 |

| C-1 | 173.0 |

| C-2' | 153.5 |

| C-6' | 149.0 |

| C-4' | 137.0 |

| C-3' | 127.2 |

| C-5' | 122.0 |

| C-a | 60.5 |

| C-4 | 38.0 |

| C-2 | 33.5 |

| C-3 | 20.0 |

| C-b | 14.2 |

Spectral Interpretation:

The ¹H NMR spectrum shows four distinct signals in the aromatic region (7.45-8.68 ppm), characteristic of a substituted pyridine ring. The downfield triplet at 3.20 ppm (H-4) is indicative of a methylene group adjacent to the ketone. The ethyl ester group is confirmed by the quartet at 4.15 ppm (H-a) and the triplet at 1.25 ppm (H-b). The remaining two triplets at 2.45 ppm (H-2) and a pentet at 2.10 ppm (H-3) correspond to the other two methylene groups in the aliphatic chain.

The ¹³C NMR spectrum displays a signal at 200.1 ppm, which is characteristic of a ketone carbonyl (C-5). The ester carbonyl (C-1) is observed at 173.0 ppm. The five signals in the aromatic region and the remaining aliphatic signals are consistent with the proposed structure.

The COSY spectrum confirmed the proton-proton coupling network within the aliphatic chain (H-2, H-3, H-4) and the ethyl group (H-a, H-b), as well as the couplings between the protons on the pyridine ring. The HSQC spectrum correlated each proton to its directly attached carbon, confirming the assignments made from the 1D spectra.

Visualizations

Caption: Experimental workflow from sample preparation to structural confirmation.

Application Notes and Protocols for Mass Spectrometry Analysis of Ethyl 5-oxo-5-(2-pyridyl)valerate

Abstract

This document provides a detailed application note and protocol for the mass spectrometry analysis of "Ethyl 5-oxo-5-(2-pyridyl)valerate." The methods outlined are intended for researchers, scientists, and drug development professionals engaged in the qualitative and quantitative analysis of this compound. The protocol covers sample preparation, liquid chromatography-mass spectrometry (LC-MS) parameters, and expected fragmentation patterns. This guide is designed to be a starting point for method development and may require further optimization based on specific instrumentation and experimental goals.

Introduction

This compound is a keto-ester compound with potential applications in pharmaceutical and chemical research. Accurate and sensitive analytical methods are crucial for its characterization, quantification in various matrices, and for metabolic studies. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers high selectivity and sensitivity for the analysis of such small molecules. This application note describes a proposed methodology for the analysis of this compound using electrospray ionization (ESI) mass spectrometry.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for achieving high-quality and reproducible mass spectrometry data. The following protocol is a general guideline for preparing this compound for LC-MS analysis. It is important to avoid non-volatile buffers and salts, which can interfere with the electrospray ionization process.

Materials:

-

This compound standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (0.1% v/v in water and acetonitrile)

-

2 mL autosampler vials with septa

Protocol:

-

Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in methanol to prepare a stock solution of 1 mg/mL.

-

Working Standard Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions with concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Matrix Preparation: For analysis in a biological matrix (e.g., plasma, urine), a protein precipitation or liquid-liquid extraction step would be necessary. For simplicity, this protocol focuses on the analysis of the pure compound.

-

Final Sample Preparation: Transfer an aliquot of the working standard solution into an autosampler vial. For optimal performance, the final analyte concentration should be in the low µg/mL to ng/mL range.[1] It is recommended to start with a concentration of approximately 10 µg/mL for initial method development.[1]

-

Blank Samples: Prepare blank samples containing only the solvent mixture (50:50 acetonitrile/water with 0.1% formic acid) to be run before and after the sample set to check for carryover.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

The following are proposed starting parameters for the LC-MS analysis of this compound. These parameters may require optimization for your specific instrument.

Table 1: Proposed Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Table 2: Proposed Mass Spectrometry Parameters (Positive ESI Mode)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Desolvation Gas Flow | 800 L/hr |

| Desolvation Temperature | 350 °C |

| Source Temperature | 120 °C |

| Scan Range (Full Scan) | m/z 50 - 500 |

| Collision Energy (MS/MS) | 10-40 eV (for fragmentation studies) |

Expected Results and Data Presentation

Molecular Ion

The chemical formula for this compound is C12H15NO3. The expected monoisotopic mass is 221.1052 g/mol . In positive ESI mode, the compound is expected to be detected as the protonated molecule [M+H]+ at an m/z of approximately 222.1125.

Proposed Fragmentation Pathway

Tandem mass spectrometry (MS/MS) can be used to elucidate the structure of the molecule by analyzing its fragmentation pattern. Based on the structure of this compound, a plausible fragmentation pathway is proposed below. The fragmentation is likely to be initiated by the cleavage of the ester group and the aliphatic chain.

Table 3: Predicted m/z Values of Parent and Major Fragment Ions

| Ion Description | Proposed Structure / Formula | Predicted m/z |

| Protonated Molecule [M+H]+ | C12H16NO3+ | 222.11 |

| Loss of ethanol [M+H - C2H5OH]+ | C10H10NO2+ | 176.07 |

| Loss of ethoxy group [M+H - C2H5O]+ | C10H10NO2+ | 176.07 |

| Pyridyl-carbonyl fragment | C6H4NO+ | 106.03 |

| Pyridine fragment | C5H5N+H+ | 80.05 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of this compound.

Proposed Fragmentation Pathway

This diagram shows a plausible fragmentation pathway for the protonated molecule of this compound.

Conclusion

This application note provides a foundational protocol for the mass spectrometric analysis of this compound. The proposed LC-MS method, utilizing electrospray ionization, is designed to offer good sensitivity and selectivity. The provided tables and diagrams serve as a guide for experimental setup and data interpretation. Researchers should consider these protocols as a starting point and further optimize them to meet the specific requirements of their analytical challenges.

References

Application Notes and Protocols: Infrared Spectroscopy of Ethyl 5-oxo-5-(2-pyridyl)valerate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 5-oxo-5-(2-pyridyl)valerate is a chemical compound of interest in pharmaceutical research and drug development. Its molecular structure incorporates several key functional groups, including an ester, a ketone, and a pyridine ring. Infrared (IR) spectroscopy is a powerful analytical technique used to identify these functional groups by measuring the absorption of infrared radiation by the molecule's vibrational modes. This document provides a detailed guide to the expected infrared spectrum of this compound and a protocol for its analysis.

Data Presentation: Expected Infrared Absorption Bands

The principal functional groups present in this compound are an ethyl ester, a ketone, and a 2-substituted pyridine ring. The expected vibrational frequencies for these groups are summarized in the table below. These values are based on established literature values for similar functional groups.[1][2][3]

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| C-H (Aliphatic) | Stretching | 2975 - 2845 | Medium to Strong |

| C=O (Ester) | Stretching | ~1735 | Strong |

| C=O (Ketone) | Stretching | ~1690 | Strong |

| C=C, C=N (Pyridine Ring) | Stretching | 1600 - 1400 | Medium to Strong |

| C-O (Ester) | Stretching | 1300 - 1100 | Strong |

| C-H (Pyridine Ring) | Bending (out-of-plane) | 900 - 650 | Medium to Strong |

Experimental Protocols: Acquiring the Infrared Spectrum

This protocol outlines the steps for obtaining a high-quality infrared spectrum of this compound using a Fourier Transform Infrared (FTIR) spectrometer.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Sample of this compound

-

Appropriate sample holder (e.g., KBr plates for neat liquid, or a suitable solvent and cell for a solution)

-

Volatile solvent for cleaning (e.g., acetone or isopropanol)

-

Lens paper

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

Background Spectrum Acquisition:

-

With the sample compartment empty and closed, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.

-

-

Sample Preparation (Neat Liquid):

-

Place a small drop of this compound onto a clean, dry potassium bromide (KBr) plate.

-

Place a second KBr plate on top of the first, spreading the sample into a thin film.

-

Ensure there are no air bubbles in the sample film.

-

-

Sample Preparation (Solution):

-

Dissolve a small amount of this compound in a suitable IR-transparent solvent (e.g., chloroform or carbon tetrachloride).

-

Fill a liquid sample cell with the prepared solution.

-

Place the cell in the spectrometer's sample holder.

-

Note: A background spectrum of the pure solvent in the same cell should be acquired and subtracted from the sample spectrum.

-

-

Sample Spectrum Acquisition:

-

Place the prepared sample holder into the sample compartment of the FTIR spectrometer.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks in the resulting spectrum.

-

Compare the observed peak positions with the expected values in the data table above to confirm the presence of the key functional groups.

-

-

Cleaning:

-

Thoroughly clean the KBr plates or liquid cell with a suitable solvent and lens paper.

-

Visualizations

References

Application Notes and Protocols for Ethyl 5-oxo-5-(2-pyridyl)valerate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction